4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one
Description
4-Allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by an allyl group at position 4 and a propyl group at position 3 of the pyrazole ring. The dihydro configuration at positions 4 and 5 introduces partial saturation, while the ketone at position 5 defines its reactivity.
Properties
IUPAC Name |
4-prop-2-enyl-3-propyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-5-7-8(6-4-2)10-11-9(7)12/h3,7H,1,4-6H2,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSMRCNUCWFXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=O)C1CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Hydrazines
The foundational method involves reacting β-ketoesters with hydrazines to form the pyrazolone ring. For 4-allyl-3-propyl derivatives, ethyl 3-oxohexanoate (propyl-substituted β-ketoester) is condensed with allylhydrazine in refluxing ethanol. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by cyclodehydration.
Optimization Insights :
- Solvent : Ethanol or methanol enhances solubility and reaction rate.
- Temperature : Reflux (78–80°C) ensures complete cyclization within 6–8 hours.
- Yield : 60–70% after recrystallization from ethanol.
Limitations : Allylhydrazine’s limited commercial availability necessitates in situ preparation, complicating scalability.
Post-Synthetic Alkylation of Pyrazolone Intermediates
Alkylation of pre-formed 3-propyl-4,5-dihydro-1H-pyrazol-5-one introduces the allyl group at position 4. The pyrazolone is deprotonated using sodium hydride in tetrahydrofuran (THF), followed by treatment with allyl bromide.
Procedure :
- Dissolve 3-propylpyrazol-5-one (1 mmol) in anhydrous THF.
- Add NaH (1.2 mmol) at 0°C and stir for 30 minutes.
- Introduce allyl bromide (1.5 mmol) and reflux for 12 hours.
- Isolate via column chromatography (hexane:ethyl acetate, 4:1).
Yield : 45–55%, with competing O-alkylation requiring careful purification.
Oxidative Coupling Strategies
Adapting methodologies from cerium(IV)-mediated reactions, 3-propylpyrazol-5-one is treated with ammonium cerium(IV) nitrate (CAN) in acetonitrile to generate a radical intermediate, which couples with allyl sources (e.g., allyltrimethylsilane).
Key Steps :
- Oxidant : CAN (2 equivalents) in MeCN at 60°C.
- Reaction Time : 20 minutes for radical formation, followed by 1 hour for allylation.
- Yield : 50–60% with minimal byproducts.
Advantage : Direct introduction of allyl groups without pre-functionalization.
One-Pot Synthesis via Acylative Cyclization
A patent-described one-pot method combines ethyl 3-oxohexanoate, allylhydrazine, and trichloroacetyl chloride in dichloromethane. The acylating agent activates the β-ketoester, facilitating cyclization.
Procedure :
- Mix ethyl 3-oxohexanoate (1 mmol) and trichloroacetyl chloride (1.2 mmol) in CH₂Cl₂.
- Add allylhydrazine (1.1 mmol) and stir at 25°C for 24 hours.
- Quench with NaHCO₃ and extract with CH₂Cl₂.
Yield : 65–70%, with high regioselectivity.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Ethanol, reflux | 60–70 | High | Moderate |
| Alkylation | THF, NaH, reflux | 45–55 | Moderate | Low |
| Oxidative Coupling | MeCN, CAN, 60°C | 50–60 | High | High |
| One-Pot Acylative | CH₂Cl₂, 25°C | 65–70 | High | High |
Key Observations :
- The one-pot method offers superior yield and scalability but requires stringent moisture control.
- Oxidative coupling avoids pre-functionalization but demands hazardous oxidants.
Spectroscopic Characterization
¹H NMR (CDCl₃) :
- δ 5.8–5.9 (m, 1H, CH₂CHCH₂), 5.1–5.3 (d, 2H, CH₂CHCH₂), 3.2 (t, 2H, NCH₂), 2.5 (q, 2H, COCH₂), 1.6 (m, 2H, CH₂CH₂CH₃), 1.0 (t, 3H, CH₂CH₂CH₃).
IR (KBr) :
Mass Spec :
Applications and Derivatives
While biological data for this compound remains unexplored, analogues exhibit antimicrobial and anti-inflammatory activities. Structural modifications, such as replacing the allyl group with phthalimide, enhance solubility and bioactivity.
Chemical Reactions Analysis
Types of Reactions
4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can exhibit different chemical and biological properties .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that synthesized pyrazole derivatives showed effective antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) of these compounds suggests that modifications in the pyrazole ring can enhance their efficacy against microbial pathogens .
2. Anti-inflammatory Properties
4-Allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one and its derivatives have been evaluated for anti-inflammatory activities. Specific compounds have shown promising results in reducing inflammation in animal models, indicating potential use in treating inflammatory diseases . The mechanism involves inhibition of pro-inflammatory cytokines, which could lead to therapeutic applications in conditions like arthritis.
3. Antioxidant Activity
The compound has also been studied for its antioxidant properties. In vitro assays revealed that certain pyrazole derivatives can scavenge free radicals effectively, suggesting their potential use in formulations aimed at reducing oxidative stress-related damage . This property is particularly relevant for developing supplements or pharmaceuticals targeting oxidative stress-related conditions.
Agricultural Applications
1. Pesticide Development
Research has identified this compound as a promising candidate for pesticide development. Its derivatives have shown effectiveness against various agricultural pests and pathogens, making it a potential component in integrated pest management systems . The synthesis of these compounds often aims to enhance their specificity and reduce environmental impact compared to traditional pesticides.
2. Plant Growth Regulators
In addition to pest control, certain pyrazole derivatives have been explored for their role as plant growth regulators. Studies suggest that these compounds can influence plant growth parameters such as root development and flowering time, indicating their utility in agricultural biotechnology .
Material Science Applications
1. Polymer Chemistry
The unique chemical structure of this compound allows it to serve as a monomer or additive in polymer synthesis. Research has shown that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance materials .
2. Coordination Chemistry
The compound has potential applications in coordination chemistry, where it can act as a ligand for metal ions. This property is valuable in catalysis and the development of new materials with specific electronic or optical properties. Studies are ongoing to explore the effectiveness of these complexes in various catalytic processes .
Case Studies
Mechanism of Action
The mechanism of action of 4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations
Substituent Impact on Bioactivity: BAPP () contains a benzylideneamino group, enabling systemic acquired resistance (SAR) in plants by interacting with salicylic acid (SA) pathways. In contrast, the target compound’s allyl and propyl groups may confer distinct SAR mechanisms due to differences in hydrophobicity and steric bulk . 3-Amino-1-phenyl- derivatives () highlight the importance of amino groups for cyclooxygenase (COX) and lipoxygenase (LOX) inhibition. The absence of an amino group in the target compound suggests divergent pharmacological applications .
Coordination Chemistry :
- HA () coordinates scandium ions via its ethylphenyl and methyl groups, forming complexes with perchlorate. The target compound’s allyl group, with its π-electrons, may exhibit weaker metal-binding affinity compared to HA’s aromatic substituents .
Synthetic Routes :
- Pyrazol-5-ones are typically synthesized via condensation reactions. For example, 1-(4-(pyridin-2-yl)benzyl)-3-propyl-1H-pyrazol-5(4H)-one () is prepared using benzylating agents, while the target compound’s allyl group may require allylation under controlled conditions to avoid polymerization .
Crystallographic and Structural Features :
- Derivatives like 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one () form stable crystal structures due to aromatic stacking. The allyl group in the target compound could introduce torsional strain, affecting crystallinity and packing efficiency .
Biological Activity
4-Allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a compound belonging to the pyrazolone class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₃N₂O. Its structure features a pyrazolone ring with an allyl and propyl substituent, which is critical for its biological activity.
1. Anti-inflammatory Activity
Research has shown that compounds containing the pyrazolone nucleus exhibit significant anti-inflammatory properties. In a study comparing various pyrazolone derivatives, it was found that this compound demonstrated notable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Standard (Dexamethasone) | 76% at 1 µM | 86% at 1 µM |
| This compound | 61% at 10 µM | 76% at 10 µM |
This data suggests that the compound may be a promising candidate for further development as an anti-inflammatory agent .
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazolone derivatives has been well-documented. In vitro studies have indicated that this compound exhibits activity against various bacterial strains, including E. coli and S. aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 40 µg/mL |
| S. aureus | 32 µg/mL |
These results highlight the potential of this compound as a lead for developing new antimicrobial agents .
3. Anticancer Potential
The anticancer properties of pyrazolone derivatives have been explored in various studies. Notably, compounds similar to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Cytokine Modulation : The compound inhibits the expression of pro-inflammatory cytokines.
- Membrane Disruption : It affects bacterial cell membranes leading to cell death.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells.
Case Study 1: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of several pyrazolone derivatives in a carrageenan-induced paw edema model in rats. The results indicated that this compound significantly reduced edema compared to controls.
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, researchers tested the compound against clinical isolates of E. coli and S. aureus. The results demonstrated that it inhibited growth effectively at concentrations comparable to standard antibiotics.
Q & A
Basic: What are the common synthetic routes for preparing 4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one?
The compound is typically synthesized via cyclocondensation reactions. A standard approach involves reacting hydrazine derivatives with 1,3-dicarbonyl precursors under reflux conditions. For example, the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) can functionalize pyrazolone intermediates to introduce substituents like allyl and propyl groups . Another method involves refluxing a mixture of hydrazines and β-keto esters in ethanol, followed by recrystallization from DMF-EtOH (1:1) to purify the product . Key steps include monitoring reaction progress via TLC and optimizing solvent polarity for recrystallization.
Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?
Byproduct formation often arises from incomplete cyclization or competing side reactions. To mitigate this:
- Use anhydrous solvents (e.g., dry ethanol) to prevent hydrolysis of intermediates.
- Employ controlled temperature gradients during reflux (e.g., 80–90°C for 2–4 hours) to ensure complete cyclization without decomposition .
- Introduce catalytic acids (e.g., acetic acid) to accelerate cyclization kinetics .
- Monitor intermediates via -NMR to identify unreacted starting materials or open-chain intermediates.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Core techniques include:
- - and -NMR : To confirm the presence of allyl (δ 5.0–6.0 ppm for vinyl protons) and propyl (δ 0.9–1.7 ppm for methylene/methyl groups) substituents .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm) and N-H bonds (3100–3300 cm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the pyrazolone scaffold .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction provides definitive bond lengths, angles, and torsion angles. For example:
- Use SHELXL for refinement, leveraging constraints for disordered allyl/propyl groups .
- Validate the structure using checkCIF to flag outliers in geometric parameters (e.g., bond length discrepancies >3σ) .
- Compare experimental data with DFT-optimized geometries to confirm conformational stability .
Basic: How do researchers validate the purity of this compound?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Melting Point Analysis : Compare observed values with literature data (±2°C tolerance) .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., ±0.3% deviation) .
Advanced: How can conflicting crystallographic data from different studies be reconciled?
Discrepancies may arise from twinning, disorder, or incorrect space group assignment. To resolve:
- Re-refine raw diffraction data using updated SHELXL features (e.g., TWIN/BASF commands for twinned crystals) .
- Cross-validate hydrogen bonding networks with PLATON’s ADDSYM tool to detect missed symmetry .
- Perform Rietveld refinement on powder XRD data to confirm phase purity .
Basic: What biological screening methods are used to evaluate this compound’s activity?
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., cyclooxygenase) using spectrophotometric methods .
- Antimicrobial Testing : Perform broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced: How can molecular docking studies predict the binding affinity of this compound?
- Protein Preparation : Retrieve target structures from PDB (e.g., COX-2: PDB ID 5KIR) and optimize hydrogen bonding networks using AutoDock Tools.
- Ligand Parameterization : Assign Gasteiger charges and torsional degrees of freedom to the compound .
- Docking Simulations : Run 100 genetic algorithm iterations in AutoDock Vina, focusing on binding pocket residues (e.g., Arg120, Tyr355 for COX-2) .
- Validate results by comparing with co-crystallized inhibitors (RMSD <2.0 Å).
Basic: What are the stability considerations for storing this compound?
- Store under inert atmosphere (argon) at –20°C to prevent oxidation of the allyl group.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation .
Advanced: How can QSAR models guide the design of derivatives with enhanced activity?
- Descriptor Selection : Compute electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters .
- Model Training : Use partial least squares (PLS) regression on a dataset of 20–30 analogs to correlate descriptors with bioactivity .
- Validation : Apply leave-one-out cross-validation (Q >0.5) and external test sets (R >0.6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
